Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. This compound is a derivative of benzoic acid and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are inflammatory mediators.
Biochemical And Physiological Effects
Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to have antibacterial and antifungal properties. This compound has also been found to reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate in lab experiments is its potential as a therapeutic agent. However, there are also limitations to using this compound. For example, the mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanism of action in more detail to better understand how this compound exerts its biological effects. Additionally, future research could focus on developing derivatives of this compound with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate involves the reaction of 4-methoxycarbonylphenyl hydrazine with 2-nitrobenzaldehyde to form 5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazole-2-carbaldehyde. This intermediate product is then reacted with methyl 4-bromobenzoate in the presence of a base to form the final product, Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate.
Scientific Research Applications
Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.
properties
CAS RN |
7531-07-9 |
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Product Name |
Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate |
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C18H14N2O5/c1-23-17(21)13-7-3-11(4-8-13)15-19-20-16(25-15)12-5-9-14(10-6-12)18(22)24-2/h3-10H,1-2H3 |
InChI Key |
ZUMUZDOQXVBRHM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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